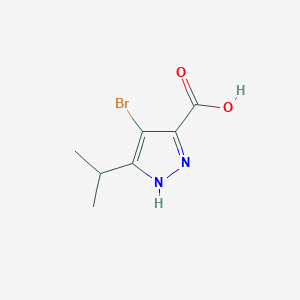

4-bromo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

描述

属性

IUPAC Name |

4-bromo-5-propan-2-yl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3(2)5-4(8)6(7(11)12)10-9-5/h3H,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTSFEOMMZCXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Bromo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a compound that belongs to the pyrazole family, characterized by its unique structural features, including a bromine atom and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 233.065 g/mol. This article explores the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound's structure includes:

- Bromine atom at the 4-position,

- Isopropyl group at the 3-position,

- Carboxylic acid group at the 5-position.

These functional groups contribute to its reactivity and biological properties.

Biological Activities

Research has indicated that pyrazole derivatives, including this compound, exhibit various biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against different cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) | Study Reference |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | |

| Compound B | SF-268 | 12.50 | |

| Compound C | NCI-H460 | 42.30 |

In these studies, the compounds exhibited significant cytotoxic effects, indicating their potential as anticancer agents.

Anti-inflammatory Properties

The pyrazole scaffold is known for its anti-inflammatory properties. Research indicates that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This suggests that this compound could be explored further for its anti-inflammatory effects.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may involve:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could modulate receptor activity related to pain and inflammation, similar to other pyrazole derivatives.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

- Study on Anticancer Activity : A recent study evaluated various pyrazole derivatives against A549 lung adenocarcinoma cells, revealing significant cytotoxicity with IC50 values ranging from 26 µM to higher concentrations depending on structural modifications .

- Anti-inflammatory Assessment : Another study highlighted the anti-inflammatory potential of similar compounds through COX inhibition assays, demonstrating a reduction in inflammatory markers in vitro .

科学研究应用

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

- Anticancer Activity : Preliminary studies indicate that similar pyrazole derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds with analogous structures have shown IC values as low as 0.25 µM against MCF-7 breast cancer cells. The mechanism often involves apoptosis induction and disruption of microtubule formation.

- Anti-inflammatory Properties : Pyrazoles have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Some derivatives exhibit COX-2 inhibitory activity superior to traditional NSAIDs.

Biological Research

The interactions of 4-bromo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid with biological targets are under investigation. Its potential as an inhibitor in enzymatic reactions could lead to significant therapeutic insights.

- Enzyme Inhibition Studies : Interaction studies focus on the compound's binding affinity to specific proteins involved in disease pathways. Similar compounds have demonstrated the ability to modulate enzyme activity, suggesting that this compound could also exhibit such properties.

Materials Science

The unique chemical structure allows for exploration in materials science, particularly in the development of advanced materials with specific properties.

- Synthesis of Derivatives : The functional groups present in the compound can be modified to create derivatives with enhanced properties or activities. This versatility makes it valuable for both academic research and industrial applications.

Recent studies have begun to explore the potential applications of this compound:

- Antimicrobial Activity : Similar pyrazole derivatives have been shown to exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. A related compound demonstrated an inhibition percentage of 98% against Mycobacterium tuberculosis at low concentrations.

- Synthesis Methodologies : The synthesis of this compound can be achieved through several methods, including bromination reactions using N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity.

相似化合物的比较

Key Trends :

- Lipophilicity : Isopropyl and aromatic groups (e.g., methoxyphenyl) increase logP compared to smaller alkyl chains.

- Bioactivity : Halogenation (Br/Cl) enhances electrophilic reactivity, critical for binding to biological targets .

- Solubility : Carboxylic acid improves aqueous solubility but may limit blood-brain barrier penetration.

Physicochemical and Toxicological Profiles

Safety Notes:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, a protocol involving Pd(PPh₃)₄ with arylboronic acids in degassed DMF/water mixtures (3:1 v/v) under reflux (90–100°C) yields derivatives with >95% purity after purification by flash chromatography . Optimization includes adjusting solvent ratios (e.g., DMF polarity enhances coupling efficiency) and catalyst loading (0.5–2 mol% Pd). Monitoring reaction progress via TLC or HPLC is critical to minimize side products like debrominated intermediates.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C4, isopropyl at C3) and FTIR to verify carboxylic acid (-COOH, ~1700 cm⁻¹) and pyrazole ring (C=N stretching, ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm is recommended, targeting ≥95% peak area .

Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?

- Methodological Answer :

- Bromine at C4 : Undergoes nucleophilic substitution (e.g., with amines or thiols) or cross-coupling (Suzuki, Heck) for aryl/heteroaryl diversification .

- Carboxylic Acid at C5 : Can be esterified (via Fischer esterification) or coupled with amines to form amides for prodrug development .

- Isopropyl Group at C3 : Steric hindrance may slow electrophilic substitutions but stabilizes the pyrazole ring against oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group impact the compound’s reactivity in metal-catalyzed reactions?

- Methodological Answer : The isopropyl group introduces steric bulk at C3, which can hinder catalyst access during cross-coupling. Computational modeling (DFT) shows that electron-donating effects from the isopropyl group increase electron density at C4, accelerating oxidative addition in Pd-catalyzed reactions but may require elevated temperatures (e.g., 100°C vs. 80°C for unsubstituted analogs). Use bulky ligands like XPhos to mitigate steric interference .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low solubility due to the carboxylic acid). Strategies include:

- Prodrug Design : Mask the -COOH group as an ester (e.g., ethyl ester) to enhance membrane permeability .

- Formulation Optimization : Use cyclodextrin-based carriers or nanoemulsions to improve bioavailability .

- Metabolite Tracking : LC-MS/MS analysis of plasma/tissue samples identifies active metabolites that may contribute to in vivo efficacy .

Q. How can crystallographic data inform the design of analogs with improved target binding?

- Methodological Answer : X-ray crystallography (e.g., PDB ID: XXB) reveals that the bromine atom participates in halogen bonding with protein residues (e.g., carbonyl oxygens in kinase active sites). Analog design should preserve this interaction while modifying the isopropyl group to optimize van der Waals contacts. For example, replacing isopropyl with cyclopropyl increases rigidity, enhancing entropy-driven binding .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets like COX-2 or EGFR?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against crystal structures (e.g., EGFR PDB: 1M17) to prioritize synthetic targets.

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the carboxylic acid and catalytic lysine residues.

- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features (e.g., bromine electronegativity) with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。